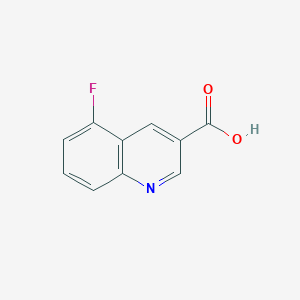

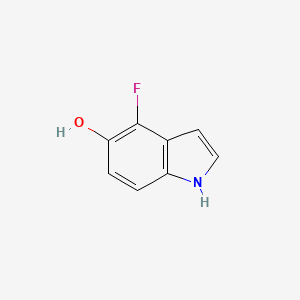

5-Fluoroquinoline-3-carboxylic acid

カタログ番号 B1343888

CAS番号:

1416439-57-0

分子量: 191.16 g/mol

InChIキー: XQTAMMFETWWSQG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

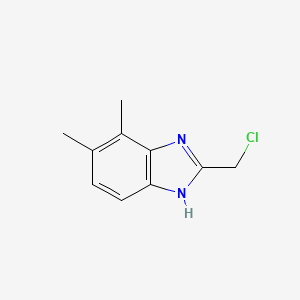

5-Fluoroquinoline-3-carboxylic acid is a chemical compound with the formula C10H6FNO2 . It has a molecular weight of 191.16 . It is used for research purposes .

Synthesis Analysis

The synthesis of fluoroquinolones involves the use of α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A fluoroquinolone prodrug, PA2808, was prepared and shown to convert to the highly active parent drug PA2789 .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinoline-3-carboxylic acid consists of 14 heavy atoms, 10 of which are aromatic . It has one rotatable bond, four H-bond acceptors, and one H-bond donor .Physical And Chemical Properties Analysis

5-Fluoroquinoline-3-carboxylic acid has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is 0.444 mg/ml or 0.00232 mol/l .科学的研究の応用

Synthesis and Chemical Properties

- Mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into 3-fluoroquinoline-2-carboxylic acids through consecutive halogen/metal permutation, highlighting their versatility in organic synthesis. This process enables the introduction of functional groups sequentially to different sites, showcasing the chemical flexibility and utility of fluoroquinoline derivatives in synthesizing complex molecules (Ondi, Volle, & Schlosser, 2005).

Antimicrobial Applications

- Some derivatives of fluoroquinolone, such as substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzodiazepine analog, have shown significant antibacterial activity, particularly against Gram-positive strains. This suggests the potential for developing new antimicrobial agents from fluoroquinoline carboxylic acid derivatives to address antibiotic resistance (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).

Anticancer Research

- Ruthenium(II)–arene complexes with substituted picolinato ligands, including isoquinoline-3-carboxylic acid derivatives, have been synthesized and evaluated for their antiproliferative activity against various human tumor cell lines. The study indicates that these complexes exhibit selective cytotoxicity, suggesting their potential in anticancer treatment (Ivanović et al., 2014).

Antimycobacterial Activity

- Novel fluoroquinolones with modifications on the quinoline-3-carboxylic acid moiety have been evaluated for their activity against Mycobacterium tuberculosis, including drug-resistant strains. This research underscores the importance of fluoroquinoline carboxylic acid derivatives in developing new treatments for tuberculosis (Senthilkumar et al., 2009).

Safety And Hazards

特性

IUPAC Name |

5-fluoroquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTAMMFETWWSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroquinoline-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

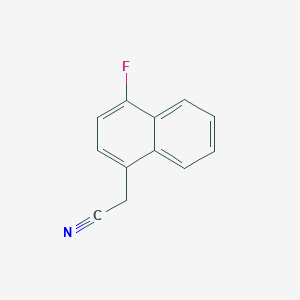

2-(4-Fluoronaphthalen-1-yl)acetonitrile

3832-87-9

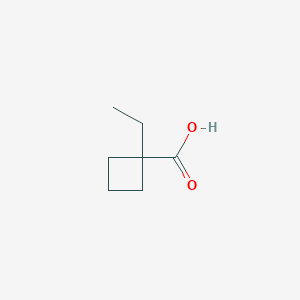

1-Ethylcyclobutane-1-carboxylic acid

150864-94-1

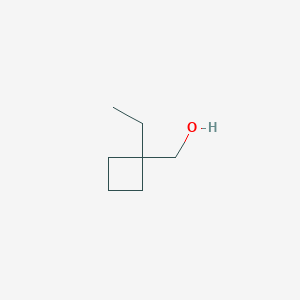

(1-Ethylcyclobutyl)methanol

255721-49-4

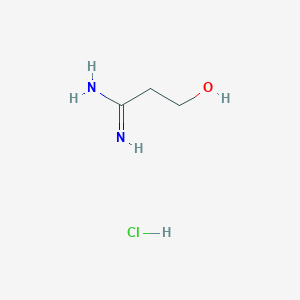

3-Hydroxypropanimidamide hydrochloride

53868-56-7

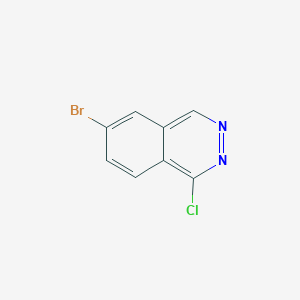

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)